2-Butenoic acid, (1-methylheptyl)dinitrophenyl ester is a chemical compound that belongs to the class of esters derived from 2-butenoic acid and dinitrophenyl groups. It is characterized by its structure, which incorporates a butenoic acid backbone with a long-chain alkyl group (1-methylheptyl) and two dinitrophenyl moieties. This compound is of interest in various scientific applications, particularly in organic synthesis and as a potential reagent in chemical reactions.
The compound can be synthesized through various chemical methods, often involving the reaction of 2-butenoic acid with appropriate alcohols and dinitrophenyl derivatives. The specific synthesis pathways can vary based on the desired purity and yield of the product.
2-Butenoic acid, (1-methylheptyl)dinitrophenyl ester is classified under:
The synthesis of 2-butenoic acid, (1-methylheptyl)dinitrophenyl ester typically involves several steps:
The molecular structure of 2-butenoic acid, (1-methylheptyl)dinitrophenyl ester can be represented as follows:
CC(=C)C(=O)OCCCCC(C)C.[N+](=O)[O-].[N+](=O)[O-]
The compound can undergo various chemical reactions typical for esters and nitro compounds:
The mechanism by which 2-butenoic acid, (1-methylheptyl)dinitrophenyl ester exerts its effects involves:
CAS No.: 3463-92-1
CAS No.: 85137-47-9
CAS No.:
CAS No.:
CAS No.: 141042-20-8
CAS No.: 916610-55-4